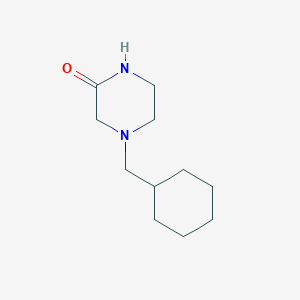

4-(Cyclohexylmethyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h10H,1-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMGNRXQXNOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclohexylmethyl Piperazin 2 One and Its Analogs

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing the 4-(cyclohexylmethyl)piperazin-2-one scaffold are valued for their dependability and the use of accessible starting materials. These approaches include building the core ring structure and then adding the desired substituent, or constructing the molecule with the substituent already in place.

A primary strategy for forming the piperazin-2-one (B30754) ring is through intramolecular cyclization, which creates the lactam structure. This process typically starts with a linear precursor molecule that possesses both an amine and an ester or a related functional group. The cyclization is often achieved by treating an N-substituted ethylenediamine (B42938) derivative with a reagent like an α-haloacetyl halide. This forms an intermediate that, under the influence of a base, cyclizes to create the piperazin-2-one core. The efficiency of this ring-closing step is highly dependent on the specific reaction conditions, including the choice of base and solvent. A Jocic-type reaction represents another pathway, where enantiomerically-enriched trichloromethyl-containing alcohols can be transformed regioselectively into 1-substituted piperazinones. rsc.org

Introducing the cyclohexylmethyl group onto a pre-formed piperazin-2-one ring can be accomplished through N-alkylation. This nucleophilic substitution reaction involves treating piperazin-2-one with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide, in the presence of a base. The base facilitates the deprotonation of the piperazine (B1678402) nitrogen, enhancing its nucleophilicity to attack the alkyl halide. Optimization of such alkylation reactions often involves careful selection of the solvent (e.g., DMF or THF) and temperature control to ensure high yields.

Reductive amination offers an alternative and highly effective route. This one-pot reaction typically combines piperazin-2-one with cyclohexanecarboxaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the final N-substituted product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This method is advantageous due to its mild conditions and broad applicability. A one-pot tandem reductive amination-transamidation-cyclization has also been developed to produce substituted piperazin-2-ones in good yields. organic-chemistry.orgnih.gov

Table 1: Comparison of N-Alkylation and Reductive Amination

| Feature | N-Alkylation | Reductive Amination |

| Piperazine Precursor | Piperazin-2-one | Piperazin-2-one |

| Cyclohexylmethyl Source | Cyclohexylmethyl halide | Cyclohexanecarboxaldehyde |

| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |

| Intermediate | N/A | Iminium Ion |

| Key Advantage | Direct, conceptually simple | Mild conditions, readily available aldehydes |

Complex, multi-step syntheses provide the flexibility to build the this compound molecule with a high degree of control. These routes allow for the purification of intermediates at each stage, which can lead to a final product of high purity. A representative multi-step sequence could begin with a protected diamine, which is sequentially elaborated. For example, a synthesis might start with N¹-cyclohexylmethyl-1,2-propanediamine, which is reacted with cyclohexanone (B45756) cyanohydrin acetate (B1210297) in the presence of a phase transfer catalyst like benzyltriethylammonium chloride (BTAC) to facilitate the cyclization, achieving high yields. Another approach could involve the initial N-alkylation of a protected piperazine precursor, followed by deprotection and subsequent chemical modifications to yield the desired piperazin-2-one.

Advanced and Stereoselective Synthesis Techniques

The demand for enantiomerically pure compounds in drug discovery has spurred the development of advanced synthetic methods that can control the three-dimensional arrangement of atoms (stereochemistry).

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of key chemical bonds with high efficiency and selectivity.

Palladium catalysts are exceptionally versatile and are frequently used to form carbon-nitrogen bonds. nih.govnih.gov For the synthesis of piperazin-2-one analogs, palladium-catalyzed reactions are particularly valuable. A novel method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This approach is modular, allowing for the synthesis of a wide range of highly substituted piperazines and piperazinones under mild conditions with excellent yields and stereochemical control. acs.orgorganic-chemistry.org

Another powerful application is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with high enantioselectivity. dicp.ac.cn This method demonstrates the potential to create specific stereoisomers of piperazin-2-one derivatives, a critical aspect of modern medicinal chemistry.

Table 2: Key Palladium-Catalyzed Reactions for Piperazinone Synthesis

| Reaction Type | Key Reactants | Catalyst System (Example) | Key Advantage |

| Decarboxylative Cyclization | Propargyl carbonates, Diamines | Palladium catalyst, Ligands | Modular, mild conditions, high yields, stereocontrol. acs.org |

| Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium catalyst, Chiral ligands | Access to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn |

Transition-Metal-Catalyzed Reactions

Copper-Catalyzed Approaches

Copper-catalyzed cross-coupling reactions, particularly variations of the Ullmann condensation, represent a cornerstone for the synthesis of N-substituted piperazines and their derivatives. These methods are primarily employed for the formation of C–N bonds, which is critical for constructing the piperazinone scaffold or for introducing substituents at the nitrogen atoms.

Detailed research findings indicate that copper-catalyzed N-arylation of piperazine precursors is a well-established method for creating analogs. For instance, the Ullmann–Goldberg reaction, a classical copper-catalyzed process, is frequently used to couple aryl halides with piperazines. acs.org Modern advancements have led to more efficient catalytic systems that operate under milder conditions. A notable strategy involves the cross-coupling of N-Boc protected piperazines with aryl iodides using a catalytic system of copper(I) bromide (CuBr) and a ligand such as 1,1'-bi-2-naphthol (B31242) (rac-BINOL), with potassium phosphate (B84403) (K₃PO₄) as the base. nih.gov This protocol has been shown to produce N-arylated piperazine products in moderate to good yields. nih.gov The reaction conditions are typically heating in a solvent like dimethylformamide (DMF) for 24 hours. nih.gov

These approaches are directly relevant to the synthesis of analogs of this compound by allowing for the introduction of various aryl groups at the N1 position of the piperazinone ring. While the cyclohexylmethyl group at N4 is typically installed via nucleophilic substitution or reductive amination, the N1 position can be functionalized using these copper-catalyzed techniques. Recent developments have also focused on expanding the substrate scope to include base-sensitive aryl bromides by using specialized anionic ligands and weaker bases like sodium trimethylsilanolate (NaOTMS), which prevents degradation of the starting materials. rsc.org

| Aryl Iodide Substituent (R) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| -H | CuBr (20 mol%), rac-BINOL (15 mol%) | K₃PO₄ | DMF | 100 | 24 | 71 | nih.gov |

| 4-Me | CuBr (20 mol%), rac-BINOL (15 mol%) | K₃PO₄ | DMF | 100 | 24 | 60 | nih.gov |

| 4-OMe | CuBr (20 mol%), rac-BINOL (15 mol%) | K₃PO₄ | DMF | 100 | 24 | 72 | nih.gov |

| 4-Cl | CuBr (20 mol%), rac-BINOL (15 mol%) | K₃PO₄ | DMF | 100 | 24 | 71 | nih.gov |

| 4-CF₃ | CuBr (20 mol%), rac-BINOL (15 mol%) | K₃PO₄ | DMF | 100 | 24 | 70 | nih.gov |

Asymmetric Synthesis Methodologies

The creation of chiral piperazinones, where stereochemistry can significantly influence biological activity, necessitates the use of asymmetric synthesis. Methodologies in this domain focus on establishing stereocenters on the piperazinone ring with high enantiomeric excess (ee).

Aziridine-Based Transformations

The use of chiral aziridines, derived from natural amino acids, provides a powerful entry into the synthesis of enantiomerically pure piperazinones and their analogs. rsc.org These three-membered rings are strained and susceptible to regioselective ring-opening by nucleophiles, which can be exploited to construct the six-membered piperazinone ring.

One prominent strategy involves the regioselective ring-opening of an N-activated chiral aziridine (B145994) with an amino acid ester. For example, the group of Panda reported the synthesis of cis-2,5-disubstituted homochiral piperazines by reacting natural amino acid-derived chiral aziridines with amino acid methyl ester hydrochloride salts. rsc.org This approach sets two stereocenters in a controlled manner. A related and highly effective method is the domino ring-opening cyclization (DROC) of activated aziridines. acs.orgacs.org In a one-pot sequence, an aldehyde and (phenylsulfonyl)acetonitrile (B1630616) can undergo a Knoevenagel condensation, followed by an asymmetric epoxidation catalyzed by a chiral organocatalyst. The resulting epoxide is then subjected to a domino reaction with a 1,2-diamine, where nucleophilic attack opens the epoxide, and subsequent intramolecular cyclization yields the C3-substituted piperazin-2-one with high enantioselectivity (up to 99% ee). acs.orgacs.org These transformations provide access to chiral piperazinone cores that can then be N-alkylated with a cyclohexylmethyl group to furnish the final target structure.

Asymmetric Lithiation-Trapping Strategies

Direct functionalization of a pre-formed piperazine ring offers an alternative and convergent route to chiral analogs. Asymmetric lithiation-trapping involves the enantioselective deprotonation of a C-H bond adjacent to a nitrogen atom (the α-position), followed by quenching the resulting organolithium intermediate with an electrophile.

This strategy has been successfully applied to N-Boc protected piperazines. acs.orgnih.gov The process typically uses a strong, non-nucleophilic base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, most commonly (-)-sparteine (B7772259) or a (+)-sparteine surrogate. acs.orgnih.gov The chiral ligand complexes with the organolithium intermediate, directing the subsequent electrophilic attack to one face of the molecule and thereby inducing chirality. However, the success of this method is highly sensitive to reaction parameters. Research has shown that both the nature of the electrophile and the identity of the substituent on the distal nitrogen atom can significantly impact the chemical yield and the enantioselectivity of the reaction. acs.orgnih.gov Furthermore, challenges such as ring-fragmentation of the lithiated intermediate have been identified, which can be mitigated by using sterically hindered N-alkyl groups. acs.org Despite these challenges, this method provides direct access to enantiopure α-substituted piperazines that are precursors to chiral piperazinones. nih.govnih.gov

| Starting Material | Reagents | Electrophile (E+) | Product | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| N-Boc-N'-benzylpiperazine | s-BuLi, (-)-sparteine | Me₃SiCl | (R)-N-Boc-N'-benzyl-2-(trimethylsilyl)piperazine | 96:4 | acs.orgnih.gov |

| N-Boc-N'-(α-methylbenzyl)piperazine | s-BuLi, (-)-sparteine | I₂ | α-Iodo piperazine derivative | >95:5 | acs.org |

| N-Boc-piperidine | s-BuLi, chiral diamino-alkoxide | Me₃SiCl | (R)-N-Boc-2-(trimethylsilyl)piperidine | 97:3 | nih.govresearchgate.net |

C-H Functionalization for Piperazinone Derivatization

Direct C-H functionalization is a powerful and atom-economical strategy for derivatizing heterocyclic scaffolds like piperazinone. wikipedia.orgscispace.com This approach avoids the need for pre-functionalized substrates by directly converting a C-H bond on the ring into a new C-C or C-heteroatom bond. Such late-stage functionalization (LSF) is highly desirable as it allows for rapid diversification of complex molecules. wikipedia.orgscispace.com

While C-H functionalization has seen major advancements, its application to piperazines and piperazinones presents unique challenges. nih.govnih.gov The presence of the second nitrogen atom can alter the reactivity of the α-C-H bonds and can lead to side reactions or catalyst deactivation. nih.gov Despite these difficulties, several successful strategies have emerged. researchgate.netencyclopedia.pub Photoredox catalysis, for example, has been used for the C-H arylation of N-Boc piperazines. encyclopedia.pub In this process, a photocatalyst, such as an iridium complex, facilitates the generation of an α-amino radical from the piperazine under mild conditions, which then couples with an aryl partner. encyclopedia.pub Another innovative method is the stannyl (B1234572) amine protocol (SnAP), which enables the de novo synthesis of C2-functionalized piperazines from aldehydes and a tin-substituted diamine reagent in a process that represents a formal C-H functionalization. encyclopedia.pub These methods provide powerful tools for creating analogs of this compound with diverse substituents directly on the carbon framework of the piperazinone ring, offering access to novel chemical space. nsf.govresearchgate.net

Sustainable and Efficient Synthetic Innovations

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing methods that are not only effective but also environmentally benign and efficient. This includes minimizing waste, reducing energy consumption, and using safer solvents.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a key technology for achieving sustainable and efficient chemical synthesis. nih.govyoutube.com By directly and rapidly heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. mdpi.comnih.gov

| Reaction | Heating Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of 1,3,5-triazinyl piperazines | Conventional | 6-8 h | 70-82 | nih.gov |

| Synthesis of 1,3,5-triazinyl piperazines | Microwave | 4-8 min | 80-92 | nih.gov |

| Synthesis of monosubstituted piperazines | Conventional (Reflux) | Significant | Comparable to MW | mdpi.com |

| Synthesis of monosubstituted piperazines | Microwave (Batch) | Significantly shorter | Comparable to Conv. | mdpi.com |

| Cyclization to 2,5-Diketopiperazines | Conventional | Overnight | - | nih.gov |

| Cyclization to 2,5-Diketopiperazines | Microwave (250 °C) | 10 min | Excellent | nih.gov |

Green Chemistry Principles in Piperazinone Production

The production of this compound and related piperazinone structures is increasingly scrutinized through the lens of green and sustainable chemistry. The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a foundational framework for developing more environmentally benign synthetic processes. acs.orginstituteofsustainabilitystudies.commsu.edu These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and catalytic reagents. acs.orginstituteofsustainabilitystudies.commsu.edu In the context of piperazinone synthesis, these principles translate into tangible strategies aimed at reducing environmental impact and enhancing process efficiency.

Recent advancements have highlighted several greener alternatives applicable to the synthesis of the piperazinone core.

Catalytic Approaches: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.org

Palladium-Catalyzed Hydrogenation: A significant green advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones with high yields and excellent enantioselectivities. rsc.orgdicp.ac.cn This method avoids the use of chiral auxiliaries, which are common in classical approaches and contribute to lower atom economy. dicp.ac.cn

Phase Transfer Catalysis: The use of phase transfer catalysts like benzyltriethylammonium chloride (BTAC) can accelerate reactions and improve yields (to >85%) in the synthesis of piperazinone structures, often under milder, ambient temperature conditions which reduces energy consumption.

Heterogeneous Catalysis: The development of reusable, solid-supported catalysts, such as piperazine immobilized on graphene oxide (piperazine-GO), offers a sustainable option. rsc.org Such catalysts function effectively in green solvents like aqueous ethanol (B145695), are easily separated from the reaction mixture, and can be reused multiple times without significant loss of activity, aligning with the principles of waste reduction and catalyst recovery. rsc.org

Advanced Solvent Systems: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint.

Aqueous Media: Performing reactions in water is a primary goal of green chemistry. biosynth.com For instance, the hydrogenation of pyrazine-2-carboxamide to racemic piperazine-2-carboxylic amide can be efficiently carried out in water, providing a concentrated aqueous solution ready for subsequent biotransformation steps. biosynth.com

Deep Eutectic Solvents (DES): These solvents, such as a mixture of glucose and urea, are biodegradable, inexpensive, and effective media for synthesizing piperidin-4-one derivatives, a related class of heterocycles. asianpubs.org This approach represents a significant improvement over volatile organic compounds (VOCs).

Solvent-Free and One-Pot Reactions: Multi-component reactions (MCRs) that proceed in a single pot, sometimes without any solvent, are inherently greener. mdpi.comresearchgate.net They reduce reaction time, energy usage, and waste generated from intermediate workup and purification steps. For example, a one-pot, five-component reaction using an efficient catalyst like ZrCl₄ in ethanol has been developed for synthesizing highly functionalized piperidines. researchgate.net

Biocatalysis: Enzymes offer a highly specific and efficient route to chemical synthesis under mild conditions, often in aqueous environments. nih.gov

Enzymatic Resolution: Biocatalysis using enzymes like aminopeptidases can be employed for the chiral resolution of racemic piperazine precursors. biosynth.com Immobilizing the enzyme on a solid support allows it to be easily recovered and reused, enhancing the process's sustainability and cost-effectiveness. biosynth.comrsc.org This method avoids the need for protecting groups, a key principle of green chemistry, as enzymes are highly selective to specific functional groups. acs.org

The following table summarizes and compares a traditional synthetic approach with potential greener alternatives that could be adapted for the synthesis of this compound, based on methodologies developed for related piperazinone and piperazine structures.

| Feature | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |

| Catalysis | Use of stoichiometric reagents | Palladium-catalyzed hydrogenation rsc.orgdicp.ac.cn, Heterogeneous catalysts (e.g., Piperazine-GO) rsc.org | Catalysis, Waste Prevention acs.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane (B109758), Chloroform) | Water biosynth.com, Aqueous Ethanol rsc.org, Deep Eutectic Solvents asianpubs.org | Safer Solvents & Auxiliaries acs.org |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot multi-component reactions researchgate.net | Atom Economy, Reduce Derivatives acs.org |

| Stereocontrol | Use of chiral auxiliaries | Asymmetric catalysis rsc.org, Biocatalytic resolution biosynth.com | Atom Economy, Catalysis, Reduce Derivatives acs.org |

| Energy | Elevated temperatures (e.g., reflux) | Ambient temperature, Microwave irradiation, Sonication researchgate.netresearchgate.net | Design for Energy Efficiency acs.org |

| Waste | High E-Factor (significant byproduct and solvent waste) | Lower E-Factor, recyclable catalysts and solvents | Prevention, Atom Economy acs.org |

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and efficient manufacturing processes, minimizing environmental impact while maintaining high product quality.

Chemical Reactivity and Derivatization of 4 Cyclohexylmethyl Piperazin 2 One

Transformations of the Piperazinone Ring System

The piperazinone ring is a privileged structure in medicinal chemistry, and its reactivity is of significant interest for the synthesis of diverse derivatives. researchgate.net The presence of a lactam (a cyclic amide) and a secondary amine within the six-membered ring dictates its chemical behavior.

Functional Group Interconversions on the Piperazinone Core

The core structure of 4-(cyclohexylmethyl)piperazin-2-one contains several functional groups that can be interconverted to generate new analogs. The primary sites for these transformations are the N-1 amide nitrogen and the C-2 carbonyl group.

Key interconversions include:

N-Alkylation and N-Acylation: The secondary amine at the N-1 position is nucleophilic and can readily undergo reactions with electrophiles. For instance, treatment with alkyl halides such as benzyl (B1604629) bromide in an appropriate solvent like anhydrous ether leads to the formation of N-alkylated products. Similarly, acylation can be achieved by reacting the piperazinone with acyl chlorides. A documented example is the reaction with 4-Boc-1-piperazinecarbonyl chloride in dichloromethane (B109758) with pyridine (B92270) as a base, which yields the corresponding N-acylated derivative.

Reduction of the Lactam Carbonyl: The amide carbonyl group at the C-2 position can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the piperazin-2-one (B30754) into a fully saturated piperazine (B1678402) ring, specifically 1-(cyclohexylmethyl)piperazine. This opens up a different chemical space, moving from a lactam to a diamine structure.

Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group (C-3) can be a site for functionalization. While direct deprotonation can be challenging, strategies involving α-functionalization of N-Boc-protected piperazines via lithiation have been established for the parent ring system and could potentially be applied here. nih.gov

Table 1: Examples of Functional Group Interconversions on the Piperazinone Core

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| N-1 Acylation | 4-Boc-1-piperazinecarbonyl chloride, pyridine, CH₂Cl₂ | N-1 acylated piperazin-2-one | |

| N-1 Alkylation | Benzyl bromide, anhydrous ether | N-1 alkylated piperazin-2-one | |

| Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | Substituted piperazine | General Reaction |

Regioselective Modifications of the Ring

Achieving regioselectivity is crucial when multiple reactive sites are present. In the this compound ring, the nitrogen atoms (N-1 and N-4) and the carbon atoms (C-3, C-5, C-6) present distinct chemical environments.

N-1 vs. N-4 Selectivity: The N-4 nitrogen is a tertiary amine and part of the core structure, while the N-1 nitrogen is part of a secondary amide. The N-1 position is the primary site for reactions like alkylation and acylation due to the presence of a reactive proton. The N-4 position is generally unreactive towards further alkylation or acylation under standard conditions.

C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring is a modern synthetic strategy. researchgate.netencyclopedia.pub While challenging due to the presence of two nitrogen atoms, methods like photoredox catalysis have been developed for the C-H arylation, vinylation, and alkylation of N-Boc piperazines. researchgate.netencyclopedia.pub The regioselectivity of these reactions is often directed by the nitrogen substituents. For this compound, functionalization would likely be directed to the C-3 or C-5 positions, which are alpha to the nitrogen atoms. The steric bulk of the cyclohexylmethyl group at N-4 might influence the selectivity, potentially favoring reaction at the less hindered C-5 position.

Jocic-Type Reactions: Enantiomerically-enriched piperazinones can be synthesized regioselectively through modified Jocic-type reactions, which involve the reaction of N-substituted diamines with α,β-unsaturated carbonyls. researchgate.net This highlights that regiocontrol can be established during the synthesis of the ring itself.

Reactivity of the Cyclohexylmethyl Moiety

The cyclohexylmethyl group is generally considered a non-polar and relatively inert part of the molecule. However, it can undergo specific chemical transformations, particularly under more forcing conditions.

Substitutions on the Cyclohexane (B81311) Ring

The cyclohexane ring is a saturated aliphatic system, making its C-H bonds relatively strong and unreactive. Functionalization typically requires radical-based approaches.

Free-Radical Halogenation: In a non-selective process, the C-H bonds on the cyclohexane ring can be substituted with halogens (e.g., bromine or chlorine) under UV light or with a radical initiator. This would produce a mixture of halogenated isomers. These new halo-derivatives could then serve as handles for subsequent nucleophilic substitution reactions to introduce other functional groups.

Directed C-H Functionalization: Advanced methods involving transition-metal catalysis could potentially achieve site-selective functionalization, but this remains a significant synthetic challenge for such a non-activated ring system within a complex molecule.

Reactions Involving the Methylene Linker

The methylene (-CH₂-) group bridges the N-4 atom of the piperazinone ring and the cyclohexane ring. Its position adjacent to a nitrogen atom (an analogous position to a benzylic carbon) slightly increases its reactivity compared to the C-H bonds on the cyclohexane ring itself.

Oxidation: Strong oxidizing agents could potentially oxidize the methylene bridge, although this would be a challenging transformation to perform selectively without affecting other parts of the molecule.

Deprotonation and Substitution: Similar to the C-H functionalization of the piperazine ring alpha to a nitrogen, it is conceivable that the methylene linker could be deprotonated with a very strong base. The resulting anion could then, in theory, react with an electrophile. However, the acidity of these protons is very low, and such a reaction is not commonly reported for this type of structure. Studies on N-heterocyclic compounds sometimes show that a methylene linker can be part of a rearrangement or cyclization cascade under specific catalytic conditions. ijrrjournal.com

Synthesis of Advanced Derivatives and Analogs

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its derivatives have been explored for various biological activities. The synthesis of these advanced analogs often involves multi-step sequences that utilize the reactivity discussed in the previous sections.

A key strategy is to use the piperazinone as a scaffold and append other molecular fragments through reactions at the N-1 position. For example, a complex derivative, 2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one, has been reported, showcasing how the core piperazine structure (derived from the piperazinone) can be integrated into a much larger and more functionalized molecule. nih.gov

Table 2: Examples of Advanced Derivatives Based on Related Piperazine/Piperazinone Scaffolds

| Derivative Name/Class | Key Structural Feature | Synthetic Approach Highlight | Potential Application Area | Reference |

|---|---|---|---|---|

| 2-[4-(Cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | Piperazine ring linked to a benzothiazinone moiety | Nucleophilic aromatic substitution on the benzothiazinone precursor | Antimicrobial (e.g., against M. tuberculosis) | nih.gov |

| (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone | Cyclohexyl group acylated onto a piperazine nitrogen | Amide coupling of cyclohexanecarboxylic acid to a piperazine | CB1 Receptor Inverse Agonist | nih.gov |

| 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | Elaborate ether linkage on a piperazine side chain | N-alkylation with a complex chloroethoxyethyl side chain | Antidepressant-like activity | ijrrjournal.com |

These examples demonstrate that the fundamental reactivity of the piperazinone and cyclohexylmethyl groups allows chemists to build a diverse array of complex molecules from the this compound template.

Exploration of Diverse N-Substituents

The secondary amine within the piperazin-2-one ring is a key site for introducing a variety of substituents to modulate the compound's properties. N-alkylation is a common strategy to explore how different groups at this position influence biological activity, permeability, and metabolic stability. nih.govnih.gov

Research into piperazine-based CXCR4 antagonists provides a clear example of this approach. In one study, the piperazine nitrogen of a parent compound was systematically modified to improve its drug-like properties. nih.gov While the parent compound showed good potency, its utility was limited by poor permeability. To address this, researchers synthesized a series of N-alkyl derivatives. nih.gov

The synthesis involved the deprotection of a protected piperazine intermediate followed by reductive amination with various aldehydes and ketones. nih.gov This strategy allowed for the introduction of methyl, ethyl, isopropyl, and cyclopropyl (B3062369) groups onto the piperazine nitrogen. The resulting analogues were then evaluated for their biological activity and physicochemical properties. nih.gov

Table 1: Impact of N-Substituents on Piperazine Derivative Properties nih.gov

| Substituent on Piperazine Nitrogen | Change in CXCR4 Potency | Change in Permeability |

|---|---|---|

| Hydrogen (Parent Compound) | - | Low |

| Methyl | ~10-fold loss | ~100-fold increase |

| Ethyl | Maintained potency | Significant increase |

| Isopropyl | Loss of potency | - |

Structure-Modification Strategies for Research Purposes

Beyond simple N-alkylation, more complex structure-modification strategies are employed to generate diverse libraries of this compound analogues for research purposes. These methods aim to introduce structural diversity at various positions on the piperazine ring, enabling a thorough exploration of the chemical space and structure-activity relationships. nih.gov

One powerful strategy is the use of cascade reactions . A metal-promoted, one-pot process has been developed that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone core. thieme-connect.com This method allows for the formation of three new bonds in a single synthetic operation and introduces two points of diversity, making it highly suitable for combinatorial synthesis and the rapid generation of compound libraries. thieme-connect.com

Another advanced technique is the domino ring-opening cyclization (DROC) . acs.org This one-pot approach begins with a Knoevenagel reaction between an aldehyde and (phenylsulfonyl)acetonitrile (B1630616), followed by an asymmetric epoxidation. The resulting epoxide is then subjected to a domino reaction with a 1,2-diamine, which opens the epoxide ring and subsequently cyclizes to form the C3-substituted piperazin-2-one. acs.org This method provides access to chiral piperazin-2-ones with high enantioselectivity and has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Aprepitant. acs.orgresearchgate.net

Jocic-type reactions also offer a versatile route to substituted piperazin-2-ones. researchgate.net In this approach, enantiomerically-enriched trichloromethyl-containing alcohols react with N-substituted diamines. This methodology allows for the regioselective formation of 1-substituted piperazinones with little to no loss of stereochemical integrity. researchgate.net

These sophisticated synthetic strategies are crucial for medicinal chemistry research, as they enable the efficient creation of structurally diverse molecules. By systematically modifying the piperazin-2-one scaffold, researchers can identify key structural features required for interaction with biological targets and optimize compounds for improved potency, selectivity, and pharmacokinetic properties. nih.govdndi.org

Table 2: Advanced Synthetic Strategies for Piperazin-2-one Derivatization

| Strategy | Key Reagents | Key Features | Application |

|---|---|---|---|

| Cascade Reaction thieme-connect.com | Chloro allenylamide, primary amine, aryl iodide, metal promoter | One-pot, three-bond formation, two points of diversity | Combinatorial synthesis, library generation |

| Domino Ring-Opening Cyclization (DROC) acs.org | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-diamines, organocatalyst | One-pot, asymmetric synthesis, high enantioselectivity | Access to chiral C3-substituted piperazin-2-ones |

Structural Elucidation and Conformational Analysis in Research

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the characterization of novel compounds like 4-(Cyclohexylmethyl)piperazin-2-one. By observing the interaction of the molecule with electromagnetic radiation, scientists can confirm its elemental composition, identify its functional groups, and deduce its structural connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the cyclohexylmethyl and piperazin-2-one (B30754) ring systems.

In ¹H NMR spectroscopy, the chemical shifts (δ) provide information about the electronic environment of each proton. The protons of the cyclohexyl group are expected to appear in the upfield region of the spectrum, typically between δ 1.0 and 2.0 ppm. The methylene (B1212753) protons of the cyclohexylmethyl bridge and the protons on the piperazin-2-one ring would resonate at distinct chemical shifts, influenced by the adjacent nitrogen atoms and the carbonyl group. For instance, the amide proton (N-H) of the piperazin-2-one ring is anticipated to appear as a signal around δ 3.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the lactam is expected to have a characteristic downfield chemical shift, often in the range of 160-180 ppm. The carbons of the cyclohexyl ring and the piperazine (B1678402) ring would appear at more upfield chemical shifts. For example, in related piperazine derivatives, the piperazine ring carbons have been observed at chemical shifts around 48-55 ppm. chemsynthesis.com

A hypothetical ¹H NMR data table for this compound is presented below, based on general principles and data from analogous structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexyl protons | 1.0 - 2.0 | Multiplet | 11H |

| -CH₂- (bridge) | ~2.2 - 2.4 | Doublet | 2H |

| Piperazinone protons | ~2.8 - 3.4 | Multiplets | 6H |

| N-H (amide) | ~3.5 | Singlet (broad) | 1H |

This table is illustrative and based on expected values.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, which has a molecular weight of 196.29 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For example, the cleavage of the bond between the cyclohexylmethyl group and the piperazine ring would result in characteristic fragment ions, helping to confirm the identity of these structural motifs.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

The most prominent of these would be the strong absorption band due to the C=O (carbonyl) stretching vibration of the lactam (amide) group, typically appearing in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the amide would be observed as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexyl and piperazine rings would appear around 2850-3000 cm⁻¹. chemsynthesis.com

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretching | 3200 - 3400 | Medium-Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium-Strong |

| Carbonyl (C=O) | Stretching | 1650 - 1690 | Strong |

| C-N | Stretching | 1100 - 1300 | Medium |

This table is illustrative and based on general spectroscopic data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

Computational Chemistry and Molecular Modeling Studies

In the absence of experimental crystal structures, computational chemistry and molecular modeling serve as powerful predictive tools to explore the conformational preferences and energetic landscape of molecules like this compound.

The conformational landscape of a molecule describes the various spatial arrangements of its atoms (conformers) and their relative energies. For this compound, the key degrees of freedom include the ring-puckering of the piperazine and cyclohexyl rings, and the rotation around the single bonds connecting the two cyclic systems.

Computational studies on related 2-substituted piperazines have shown a preference for the substituent to occupy an axial position on the piperazine ring. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov The piperazine ring itself typically favors a chair conformation, which minimizes steric strain. nih.gov Molecular modeling can be used to calculate the energies of different conformers (e.g., chair, boat, twist-boat) of the piperazine ring and to determine the most stable orientation of the cyclohexylmethyl group. nih.govnih.gov These computational insights are crucial for understanding how the molecule might interact with biological targets. nih.gov

Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure and reactivity of molecules. Such studies on piperazinone derivatives provide valuable insights into their chemical properties, even in the absence of experimental data for the specific compound of interest.

DFT calculations can be employed to determine a range of molecular properties that govern reactivity. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for non-covalent interactions.

While specific DFT data for this compound is not published, studies on analogous piperazine-containing compounds demonstrate the utility of this approach. For instance, DFT calculations on other heterocyclic systems have been used to successfully predict their reactivity and the regioselectivity of their reactions. It can be inferred that the lactam carbonyl group in this compound would be a primary site for nucleophilic attack, a prediction that can be quantified and visualized using DFT methods.

Table 1: Theoretical Reactivity Descriptors (Illustrative for a Piperazinone Scaffold)

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Kinetic stability |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

| Electrophilicity Index | 1.8 | Susceptibility to nucleophilic attack |

Note: The values in this table are illustrative for a generic piperazinone scaffold and are not experimental data for this compound. They serve to demonstrate the type of information that can be obtained from DFT studies.

Prediction of Molecular Interactions in Research Models

Understanding how this compound might interact with biological macromolecules is a key aspect of its research profile. Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a target protein.

In the absence of a specific biological target for this compound, molecular docking studies on related piperazinone derivatives can provide a framework for understanding its potential interactions. These studies typically involve:

Target Selection: A protein of interest is chosen based on the known biological activities of similar compounds. For piperazine derivatives, targets have included enzymes and G-protein coupled receptors.

Ligand and Receptor Preparation: The 3D structures of the ligand (this compound) and the receptor are prepared for docking, which includes adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.

For this compound, the key structural features for molecular interactions would be the lactam carbonyl oxygen, which can act as a hydrogen bond acceptor, the N-H group of the lactam, which can act as a hydrogen bond donor, and the lipophilic cyclohexylmethyl group, which can engage in hydrophobic interactions. Docking studies on analogous compounds have shown that the piperazine core can fit into specific binding pockets, with the substituents dictating the selectivity and affinity for the target.

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Receptor Binding Site

| Functional Group | Potential Interaction Type | Interacting Residue (Example) |

|---|---|---|

| Lactam Carbonyl (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Lactam Amine (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Cyclohexyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

| Piperazine Ring | Van der Waals Interactions | Various non-polar residues |

Note: This table presents hypothetical interactions based on the chemical structure of the compound and common interactions observed in protein-ligand complexes.

Role of 4 Cyclohexylmethyl Piperazin 2 One As a Research Scaffold

Utilization in Chemical Probe Development

A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein, to study its function in a biological system. The development of such probes from the 4-(cyclohexylmethyl)piperazin-2-one scaffold, or its close structural analogs like N-cyclohexylpiperazines, is an area of active research. These scaffolds can be chemically modified to incorporate reporter tags, such as fluorescent dyes, without losing their affinity for the target.

A key strategy involves attaching a fluorescent group, like nitrobenzoxadiazole (NBD) or a dansyl moiety, to the core structure. nih.govresearchgate.net For instance, research on derivatives of the high-affinity sigma-2 (σ2) receptor ligand PB28, which shares the N-cyclohexylpiperazine feature, demonstrated the creation of fluorescent probes. nih.govresearchgate.net In these studies, fluorescent tags were connected to the molecule via chemical linkers. nih.gov These fluorescent ligands are instrumental tools for visualizing biological processes, such as the uptake of the molecule into cancer cells and its localization within cellular compartments, which can be observed through methods like flow cytometry and confocal microscopy. nih.govresearchgate.net The design of these probes is critical; the attachment point and the linker length can dramatically affect the probe's binding affinity to its target. nih.gov For example, attaching a fluorescent tag at the cyclohexyl moiety of one analog resulted in a significant loss of affinity. nih.gov

These tagged molecules act as probes to investigate biological pathways and validate drug targets. rsc.org Techniques like affinity-based protein profiling (AfBPP) utilize such probes to identify the specific protein targets of a drug within a complex cellular environment. rsc.orgmagtechjournal.com

Contribution to Ligand Design in Research Studies

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The this compound structure is a privileged scaffold in ligand design, meaning it is a molecular framework that is frequently found in biologically active compounds. The piperazine (B1678402) core is a common feature in many pharmacologically active agents. researchgate.net

Researchers have extensively used N-cyclohexylpiperazine derivatives, which are structurally analogous to this compound, to design high-affinity ligands for various receptors. A notable area of research is the development of ligands for sigma (σ) receptors, which are implicated in cancer and neurological disorders. researchgate.net The compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) and its derivatives have been central to these studies. researchgate.net The design process involves modifying the core structure to understand which parts are essential for binding to σ1 and σ2 receptors. researchgate.net

Similarly, the piperazine scaffold has been used to design inhibitors for other targets, such as the glycine (B1666218) transporter-1 (GlyT-1), which is relevant for treating neurological conditions. mdpi.com The design strategy often involves tethering different chemical groups to the piperazine ring to achieve the optimal orientation and interaction with the target protein's binding site. mdpi.com The combination of the bulky, fat-soluble (lipophilic) cyclohexyl group with the piperazine ring is often correlated with the biological activity of these ligands. researchgate.net

Application in Exploring Structure-Activity Relationships (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds (analogs) by making small, systematic changes to a parent molecule and then testing how these changes affect the compound's biological activity. The this compound scaffold is well-suited for such studies due to its multiple points for chemical modification.

Design Principles for SAR Studies

The primary goal of SAR is to identify the key chemical features (pharmacophores) responsible for a molecule's biological effect and to optimize them. A common design principle is bioisosteric replacement , where a part of the molecule is exchanged for another group with similar physical or chemical properties to enhance potency, improve selectivity, or reduce toxicity. researchgate.net For example, in a series of piperazin-2-one (B30754) derivatives designed as cytotoxic agents, the imidazole (B134444) ring of a known inhibitor was replaced with various groups like guanidine (B92328) or thiourea (B124793) to assess the impact on anticancer activity. researchgate.net

SAR studies on piperazine-based compounds often explore modifications at several key positions:

The Piperazine/Piperazinone Ring: The nitrogen atoms of the piperazine ring are common sites for substitution. The ring itself can be replaced by a different heterocyclic system, like a piperidine, to probe the importance of the second nitrogen atom for activity. researchgate.net

The Cyclohexyl Group: The size and lipophilicity of this group are often critical for activity. Modifications might include changing the ring size or adding substituents to the cyclohexyl ring.

Other Substituents: Attaching different aryl (aromatic ring) groups or functional groups at various positions allows for a systematic exploration of how electronics and size affect binding and activity. researchgate.net

The table below summarizes findings from SAR studies on related piperazine scaffolds, illustrating these design principles.

| Modified Component | Chemical Change | Observed Effect on Activity | Target/Assay | Reference |

| Imidazole Moiety | Replaced with Guanidine | Increased cytotoxicity | Cancer cell lines | researchgate.net |

| Imidazole Moiety | Replaced with Thiourea | Increased cytotoxicity | Cancer cell lines | researchgate.net |

| Piperazine Nitrogen | Converted to an Amide | Reduced sigma receptor affinity | Sigma Receptors | researchgate.net |

| Cyclohexyl Ring | Replaced with Piperidine | Dramatic drop in affinity | Sigma Receptors | nih.gov |

Methodological Approaches to SAR Analysis

To analyze the data from SAR studies, researchers employ various methodological approaches, including sophisticated computational techniques. A prominent method is Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.com QSAR builds mathematical models that correlate the chemical structure of a compound with its biological activity.

The process involves:

Calculating Molecular Descriptors: For a series of compounds, various structural, electronic, and energetic parameters are calculated using software. These can include properties like the energy of molecular orbitals (e.g., HOMO and LUMO), molar refractivity, and polar surface area. mdpi.com

Developing a Model: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links these descriptors to the observed biological activity (e.g., pIC50, a measure of inhibitory potency).

Validation: The predictive power of the QSAR model is rigorously tested to ensure it is statistically significant and can accurately predict the activity of new, unsynthesized compounds.

Another powerful approach is 3D-QSAR , which includes methods like molecular field analysis (MFA). mdpi.com This technique goes beyond 2D descriptors to consider the three-dimensional shape and electronic fields of the molecules, providing insights into how a ligand interacts with its receptor's binding site. mdpi.com These computational models help rationalize the observed SAR and guide the design of more potent and selective compounds before they are synthesized in the lab. mdpi.com

Integration into Complex Chemical Architectures for Research

The this compound scaffold and its constituent parts are valuable building blocks that can be incorporated into larger, more complex molecules to achieve specific research goals. This molecular hybridization strategy combines known pharmacophoric fragments into a single chemical entity to create hybrid molecules with potentially enhanced or novel biological activities. magtechjournal.com

For example, the piperazine moiety is often used as a linker to connect two or more distinct chemical structures. In the design of novel anticancer agents, a piperazine unit was used to couple a quinoline (B57606) core with various substituted benzoyl groups. magtechjournal.com This approach led to the development of compounds with potent activity against renal cancer cell lines. magtechjournal.com

The cyclohexylmethyl group is also a key feature in other complex molecular designs. In a series of inhibitors for cyclin-dependent kinases (CDKs), enzymes involved in cell division, an O-cyclohexylmethyl group was incorporated into a pyrimidine (B1678525) structure. acs.org The crystal structure of one such inhibitor bound to its target protein confirmed that the cyclohexylmethyl group fits into a specific hydrophobic pocket, highlighting its importance for potent binding. acs.org

The table below showcases examples where the piperazine and/or cyclohexylmethyl structural motifs are integrated into more complex molecules for therapeutic research.

| Complex Molecule Name/Class | Integrated Scaffold | Role of Scaffold | Research Target | Reference |

| (2S)-N-[(1R)-2-[4-cyclohexyl...]-2-piperazinecarboxamide | Cyclohexyl group, Piperazinecarboxamide | Core structural component | Melanocortin subtype-4 receptor (agonist) | nih.gov |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile | Piperazine | Linker between quinoline and benzoyl moieties | Anticancer agent for renal cell carcinoma | magtechjournal.com |

| 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine | Cyclohexylmethyl group | Binds to hydrophobic pocket of the enzyme | Cyclin-dependent kinases 1 and 2 (inhibitor) | acs.org |

| 2-[4-(cyclohexylmethyl)piperazin-1-yl]...benzothiazin-4-one | 4-(Cyclohexylmethyl)piperazine | Core structural component | Antitubercular agent | nih.gov |

These examples demonstrate the modularity and utility of the this compound scaffold and its components in constructing sophisticated chemical architectures for advanced research applications.

Mechanistic Investigations of Biological Interactions in Vitro Research Focus

Exploration of Molecular Binding Mechanisms (In Vitro Research Focus)

The interaction of a compound with specific biological macromolecules, such as enzymes and receptors, is fundamental to its pharmacological profile. In vitro binding studies are crucial for identifying these molecular targets and quantifying the affinity of the interaction.

Enzyme Binding Studies (In Vitro)

While numerous studies have investigated the enzyme inhibitory potential of various piperazine (B1678402) derivatives, specific in vitro enzyme binding data for 4-(cyclohexylmethyl)piperazin-2-one is not extensively available in the public domain. Research on related structures, however, provides a contextual framework for potential enzymatic interactions. For instance, different piperazine-containing molecules have been evaluated for their inhibitory effects on enzymes such as butyrylcholinesterase, topoisomerase, and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov One study detailed the synthesis and evaluation of N-4-piperazinyl butyryl thiazolidinedione derivatives of ciprofloxacin, which were found to inhibit both topoisomerase I and II. nih.gov Another research effort focused on novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles, demonstrating their antiproliferative activity through VEGFR-2 tyrosine kinase inhibition. nih.gov

These findings on analogous compounds suggest that the piperazin-2-one (B30754) scaffold, in combination with various substituents, can be directed to interact with the active sites of specific enzymes. However, without direct experimental data for this compound, its specific enzyme binding profile remains speculative.

Receptor Interaction Analysis (In Vitro)

The piperazine moiety is a well-known pharmacophore that interacts with a variety of neurotransmitter receptors. Investigations into related compounds have revealed affinities for receptors such as the histamine (B1213489) H3 receptor. nih.gov For example, a study on 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines highlighted their antagonistic activity at the histamine H3 receptor in guinea pig jejunum in vitro. nih.gov

Despite the known propensity of piperazine derivatives to interact with receptors, specific in vitro receptor binding assays and affinity data (e.g., K_i, K_d, or IC_50_ values) for this compound are not reported in the currently available scientific literature. Therefore, a definitive analysis of its receptor interaction profile cannot be provided at this time.

Cellular Pathway Modulation in Research Models (In Vitro)

In vitro cell-based assays are instrumental in understanding how a compound affects cellular functions and signaling pathways, providing insights into its potential mechanism of action at a cellular level.

Analysis of Cellular Responses (In Vitro)

The cellular effects of piperazine derivatives have been a significant area of research, with many studies focusing on their cytotoxic and antiproliferative activities against various cancer cell lines. nih.gov For instance, research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed cytotoxicity against the 4T1 breast cancer cell line. mdpi.com Similarly, a study on piperazin-2-one-based structures reported cytotoxic activity against a panel of cell lines including HUH7, AKH12, DAOY, UW228-2, D283, D425, and U251. nih.gov

While these studies underscore the potential of the piperazine scaffold in modulating cellular viability, specific data on the cellular responses induced by this compound itself are not available. The nature of the substituents on the piperazine ring plays a critical role in determining the cytotoxic profile, and thus, findings from other derivatives cannot be directly extrapolated to the title compound.

Mechanistic Probes in Cell-Based Assays

Mechanistic studies with related piperazine compounds in cell-based assays have provided insights into the potential pathways through which they exert their effects. For example, some piperazine-triazole conjugates have been shown to induce apoptosis and cause cell cycle arrest at the sub-G1 and G2/M phases, with further investigations suggesting inhibition of tubulin polymerization as a possible mechanism. rsc.org Another study on ciprofloxacin-thiazolidinedione hybrids containing a piperazine linker demonstrated induction of apoptosis and cell cycle arrest at the S phase in melanoma cells. nih.gov

Advanced Analytical Methodologies for Research Sample Analysis

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity evaluation of chemical compounds like 4-(Cyclohexylmethyl)piperazin-2-one. The selection of a specific technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. For a compound such as this compound, reversed-phase HPLC (RP-HPLC) is a common approach. nih.gov In this mode, a nonpolar stationary phase, such as an octadecyl (C18) column, is typically used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govresearchgate.net

The detectability of piperazine-containing compounds can be challenging as the core piperazine structure lacks a significant chromophore for UV absorption. jocpr.comresearchgate.net While the piperazin-2-one (B30754) ring offers some UV absorbance, derivatization is a frequently employed strategy to enhance detection sensitivity. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be reacted with the piperazine nitrogen to form a stable, UV-active derivative, allowing for detection at low concentrations using standard HPLC-UV instrumentation. jocpr.comresearchgate.net

HPLC methods are not only used for identification but are also fundamental for purity assessment, capable of separating the main compound from synthesis-related impurities or degradation products. nih.gov The development of a selective and robust HPLC method is a critical first step in the analytical workflow for any research involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for both the qualitative and quantitative analysis of volatile and semi-volatile compounds, including many piperazine derivatives. researchgate.netrsc.org The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. hakon-art.com Following separation, the molecules are ionized, typically by electron impact (EI), and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for the molecule. For piperazine-related structures, characteristic fragmentation patterns are observed. Common fragments for piperazine rings include ions at m/z 56, 84, and 113, which arise from the cleavage of the ring structure. researchgate.net The presence of the cyclohexylmethyl group on this compound would lead to specific fragment ions corresponding to the loss of this substituent or its fragments. The molecular ion peak, if observable, confirms the molecular weight of the compound. whitman.edu In some cases, derivatization may be employed to improve the chromatographic properties or to aid in the structural elucidation of isomers. nih.gov

Quantitative Analysis Methods in Research Experiments

Accurate quantification of this compound is essential for many research applications. Both HPLC and GC-MS are routinely used for this purpose. researchgate.netresearchgate.net Quantitative analysis relies on creating a calibration curve by plotting the instrument response against a series of known concentrations of a reference standard.

For HPLC-based quantification, a detector like a Diode-Array Detector (DAD) or a UV detector is used. researchgate.net The area under the chromatographic peak is proportional to the concentration of the analyte. For GC-MS, quantification can be performed in full-scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where the instrument only monitors specific fragment ions characteristic of the target compound. rsc.org

The performance of a quantitative method is defined by several key parameters, including its linearity over a specific concentration range, its limit of detection (LOD), and its limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netscienceasia.org For related piperazine compounds, methods have been developed with LOQs in the low µg/mL to ng/mL range, depending on the matrix and analytical technique. researchgate.netscienceasia.orgscholars.direct

Table 1: Examples of Quantitative Parameters for Piperazine Derivatives Analysis using Chromatographic Methods This table presents data from studies on various piperazine derivatives to illustrate typical quantitative performance.

| Compound(s) | Method | Linearity Range | LOD | LOQ | Reference(s) |

|---|---|---|---|---|---|

| BZP, TFMPP | GC-MS (in plasma) | 0-10 µg/mL | 0.004 µg/mL | 0.016 µg/mL | scholars.direct |

| BZP, TFMPP | GC-MS (in urine) | 0-10 µg/mL | 0.002 µg/mL | 0.008 µg/mL | scholars.direct |

| Piperazine (derivatized) | HPLC-UV | 30-350 ppm | 30 ppm | 90 ppm | jocpr.com |

| Piperazine | HPLC-MS/MS | 1-200 µg/kg | 0.3 µg/kg | 1.0 µg/kg | scienceasia.org |

| Olanzapine Dimer Impurity | HPLC-UV | Not specified | 0.007 µg/mL | 0.024 µg/mL | researchgate.net |

| Piperazine, 1-methyl piperazine, 1-ethyl piperazine | GC-FID | Not specified | 0.005-0.008% | 0.002-0.03% | hakon-art.com |

Method Validation for Research Applications

To ensure that an analytical method is suitable for its intended purpose, it must be validated. chromatographyonline.com Method validation is a process that demonstrates the accuracy, reliability, and reproducibility of the analytical procedure. chromatographyonline.com For research applications, especially those governed by regulatory guidelines, this is a mandatory step. The validation of chromatographic methods for piperazine derivatives follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). rsc.org

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. hakon-art.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scholars.direct

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. jocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). researchgate.nethakon-art.com

Limit of Detection (LOD) & Limit of Quantification (LOQ): These parameters define the sensitivity of the method. jocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage. jocpr.com

The successful validation of an analytical method for this compound ensures that the data collected during research studies are scientifically sound and defensible.

Table 2: Examples of Validation Parameters for Analytical Methods of Piperazine Derivatives This table compiles reported accuracy and precision data from validation studies of various piperazine derivatives.

| Compound(s) | Method | Accuracy (% Recovery) | Precision (%RSD) | Notes | Reference(s) |

|---|---|---|---|---|---|

| BZP, TFMPP | GC-MS | 76-108% | Not specified | Extraction efficiency reported as accuracy. | scholars.direct |

| Piperazine (derivatized) | HPLC-UV | 104.87-108.06% | < 2.0% | Precision for six individual preparations. | jocpr.com |

| Piperazine | HPLC-MS/MS | 82.22-88.63% | < 4.95% | Intra- and inter-day precision RSDs were < 9.2%. | scienceasia.org |

| Piperazine, 1-methyl piperazine, 1-ethyl piperazine | GC-FID | Not specified | < 2.0% | Both repeatability and intermediate precision were within 2.0%. | hakon-art.com |

| BZP, mCPP, MeBP, etc. | HPLC-DAD | < 4% | < 4% | Both precision and accuracy values were below 4% at three concentration levels. | researchgate.net |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Methodological Advancements

The development of efficient and versatile synthetic strategies is paramount for the exploration of the chemical space around the 4-(cyclohexylmethyl)piperazin-2-one scaffold. While classical methods for piperazinone synthesis exist, emerging research focuses on more sophisticated and efficient approaches.

Future advancements are likely to concentrate on the following areas:

Asymmetric Synthesis: The development of enantioselective synthetic routes to obtain chiral piperazin-2-ones is a significant area of interest. Techniques such as catalytic asymmetric hydrogenation of pyrazine (B50134) precursors can provide access to enantiomerically pure products, which is crucial for improving pharmacological activity and reducing off-target effects. researchgate.net For instance, palladium-catalyzed asymmetric hydrogenation has been successfully employed for producing chiral multisubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. researchgate.net

Catalytic Methods: Modern catalytic systems are being explored to streamline the synthesis of piperazine (B1678402) derivatives. This includes the use of palladium-catalyzed Buchwald-Hartwig amination and visible-light-promoted reactions. nih.govorganic-chemistry.org These methods offer milder reaction conditions and broader functional group tolerance compared to traditional methods. organic-chemistry.org Ruthenium-catalyzed diol-diamine coupling represents another promising avenue for the efficient construction of the piperazine ring. organic-chemistry.org

Greener Synthetic Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of greener solvents and reagents, as well as microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net For example, using an excess of piperazine itself as a solvent in palladium-catalyzed amination of aryl chlorides presents a more cost-effective and environmentally friendly option. organic-chemistry.org

Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies can facilitate the rapid generation of libraries of this compound analogs for high-throughput screening. researchgate.net

| Methodology | Description | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic hydrogenation of pyrazine precursors to produce enantiomerically pure piperazin-2-ones. | Access to specific stereoisomers, potentially leading to improved target selectivity and reduced side effects. | researchgate.net |

| Jocic-Type Reactions | Reaction of N-substituted diamines with trichloromethyl-containing alcohols to form 1-substituted piperazinones. | A versatile method for introducing substituents at the N1 position with good regioselectivity. | researchgate.net |

| Visible-Light Photoredox Catalysis | Decarboxylative annulation between a glycine-based diamine and aldehydes under mild, visible-light conditions. | Offers an operationally simple and mild route to construct the piperazine ring. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Reduced reaction times and potentially higher yields, facilitating faster library synthesis. | nih.gov |

Computational Design of Next-Generation Piperazinone Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govnih.gov These techniques can significantly accelerate the design and optimization of novel piperazinone derivatives by providing insights into their structural and electronic properties, as well as their interactions with biological targets.

Future research will likely involve:

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding modes of this compound derivatives within the active sites of target proteins. nih.govnih.gov This allows for the rational design of new analogs with improved affinity and selectivity. For instance, docking studies can help in understanding the crucial interactions, such as hydrophobic and polar interactions, that stabilize the ligand-receptor complex. nih.gov

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of new compounds with desired pharmacological profiles. nih.gov This can involve mapping the spatial arrangement of features like hydrogen bond donors and acceptors, and hydrophobic regions.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to study the electronic properties, reactivity, and conformational preferences of piperazinone derivatives. researchgate.net This information is valuable for understanding their stability and metabolic fate.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. researchgate.netacs.org

| Computational Method | Application in Drug Design | Relevance to this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify and optimize interactions with specific biological targets. | nih.govnih.gov |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of the ligand-receptor complex. | To assess the stability of the binding pose and understand the flexibility of the cyclohexylmethyl group. | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To guide the design of new derivatives with enhanced potency and selectivity. | nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict properties and reactivity. | To understand the compound's stability, reactivity, and spectroscopic properties. | researchgate.net |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. | To prioritize the synthesis of derivatives with drug-like properties. | researchgate.netacs.org |

Expanding Research Applications of the this compound Scaffold

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. researchgate.netnih.govresearchgate.net The this compound core holds significant potential for development in various therapeutic areas beyond its current known activities.

Potential future research applications include:

Oncology: Piperazine derivatives have shown significant promise as anticancer agents. researchgate.netnih.govmdpi.com The this compound scaffold could be explored for its potential to inhibit cancer cell proliferation, induce apoptosis, or overcome drug resistance. researchgate.netnih.gov For example, vindoline-piperazine conjugates have demonstrated potent antiproliferative effects against a range of human tumor cell lines. nih.govmdpi.com